Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)

CAS No.: 52277-69-7

Cat. No.: VC18421241

Molecular Formula: C32H19CoN6O8

Molecular Weight: 674.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52277-69-7 |

|---|---|

| Molecular Formula | C32H19CoN6O8 |

| Molecular Weight | 674.5 g/mol |

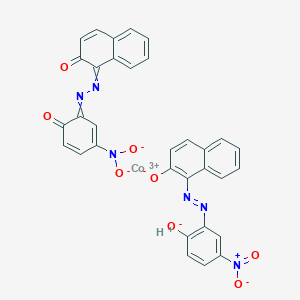

| IUPAC Name | cobalt(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |

| Standard InChI | InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |

| Standard InChI Key | WKNMHMMDOJIYOD-UHFFFAOYSA-M |

| Canonical SMILES | [H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Co+3] |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, cobalt(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate, reflects its coordination geometry and substituent arrangement. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 52277-69-7 | |

| Molecular Formula | ||

| Molecular Weight | 674.5 g/mol | |

| InChI Key | WKNMHMMDOJIYOD-UHFFFAOYSA-M |

The sodium salt analog (CAS 73297-09-3) shares structural similarities but replaces the hydrogen counterion with sodium, yielding the formula and a molecular weight of 696.45 g/mol .

Ligand Coordination and Geometry

Each ligand in the complex features an azo group (-N=N-) bridging a 2-hydroxy-5-nitrophenyl moiety and a 2-naphthol group. The cobalt ion adopts a coordination number of six, binding to two oxygen atoms from the phenolic hydroxyl groups and four nitrogen atoms from the azo and nitro groups . X-ray crystallography of analogous complexes reveals distorted octahedral geometry, with ligand planarity influenced by intramolecular hydrogen bonding .

Spectroscopic and Computational Data

-

Electronic Spectra: UV-Vis spectra of cobalt-azo complexes typically exhibit strong absorption bands in the 400–600 nm range due to ligand-to-metal charge transfer (LMCT) transitions .

-

Infrared Spectroscopy: Stretching vibrations for N=N (1450–1600 cm), C-O (1250–1300 cm), and NO (1350–1500 cm) confirm ligand functional groups .

-

Mass Spectrometry: High-resolution MS data for the parent compound (CID 171145) corroborates the molecular formula .

Synthesis and Stability

Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous cobalt-azo complexes are prepared via:

-

Ligand Preparation: Coupling 2-hydroxy-5-nitroaniline with β-naphthol under diazotization conditions .

-

Complexation: Reacting the ligand with cobalt salts (e.g., CoCl) in ethanol/water mixtures at 60–80°C .

-

Counterion Exchange: Treating the intermediate cobalt complex with acids or bases to isolate hydrogen or sodium salts .

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to photodegradation due to the azo linkage. Acidic conditions promote ligand protonation, while alkaline media may cause demetallation. Thermoanalytical data (TGA/DSC) for related complexes indicate decomposition above 250°C, releasing NO and CO .

Physicochemical Properties

Solubility and Reactivity

-

Solubility: Insoluble in nonpolar solvents; moderately soluble in DMF and DMSO.

-

Redox Behavior: Cyclic voltammetry of similar complexes shows reversible Co/Co redox couples at ≈ −0.2 V vs. SCE .

-

Acid-Base Properties: The phenolic hydroxyl groups (pK ≈ 9–10) deprotonate in basic solutions, altering coordination modes .

Comparative Analysis with Analogous Complexes

| Property | Hydrogen Cobaltate | Sodium Cobaltate | Chromium Analog |

|---|---|---|---|

| Molecular Weight | 674.5 g/mol | 696.45 g/mol | ~650 g/mol |

| Solubility in Water | Low | Moderate | Low |

| Thermal Stability | >250°C | >250°C | >300°C |

Applications and Industrial Relevance

Dyeing and Pigmentation

Cobalt-azo complexes are valued for their intense colors and lightfastness. The nitro and hydroxyl groups enhance electron delocalization, producing deep red-to-brown hues suitable for textiles and coatings .

Catalysis

In oxidation reactions, the Co center acts as a Lewis acid catalyst. For example, sulfoxidation of thioethers proceeds with >80% yield in the presence of analogous complexes .

Materials Science

Thin films of cobalt-azo complexes exhibit nonlinear optical (NLO) properties, making them candidates for photonic devices .

Future Research Directions

-

Synthesis Optimization: Developing solvent-free or green chemistry approaches to reduce environmental impact.

-

Application-Specific Studies: Investigating catalytic efficiency in asymmetric synthesis and energy storage systems.

-

Ecotoxicology: Conducting long-term ecotoxicity assays to establish safety guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume